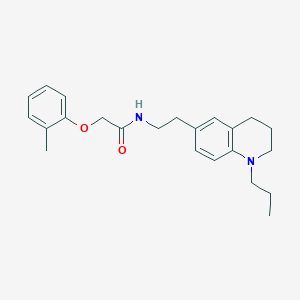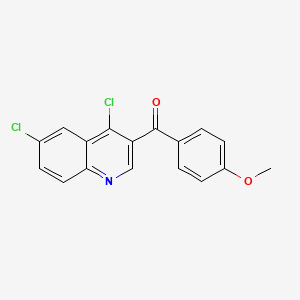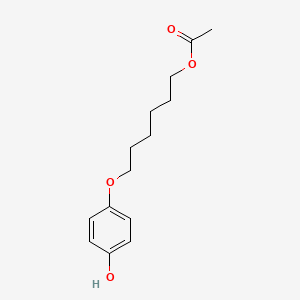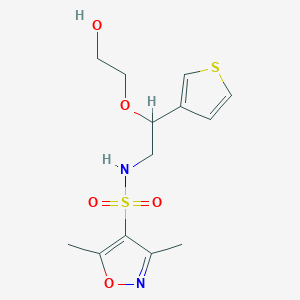
(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as significant building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate and behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their versatility in synthetic organic chemistry (Xavier Guinchard et al., 2005).
Interplay of Hydrogen Bonds : The study of carbamate derivatives reveals the intricate interplay of strong and weak hydrogen bonds forming three-dimensional architectures in crystals. This demonstrates their potential in designing molecular structures with specific properties (U. Das et al., 2016).
Halogen Bonds Involvement : Research on tert-butyl (chloropenta-2,4-diyn-1-yl)carbamate shows how molecules link via bifurcated N-H...O hydrogen bond and C-X...O halogen bond, emphasizing the dual role of carbonyl groups in forming stable molecular assemblies (P. Baillargeon et al., 2017).
Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate by Candida antarctica lipase B (CAL-B) highlights the synthesis of optically pure enantiomers. This process underscores the application of carbamates in producing chiral compounds with high enantioselectivity (Leandro Piovan et al., 2011).
Structural Analysis and Crystallography
Crystal Structure Insights : The analysis of carbamate derivatives in crystallography offers insights into the molecular environments and conformations. These studies are crucial for understanding the material properties and designing compounds with desired physical and chemical characteristics (U. Das et al., 2016).
Synthetic Intermediate for Enantiopure Compounds : Crystals of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serve as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, illustrating the role of carbamates in nucleotide synthesis (M. Ober et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be an effective herbicide and plant growth regulator .
Mode of Action
The exact mode of action of CIPC is still somewhat doubtful . It is known to be used as a pre-emergence weed killer, indicating that it may interfere with the germination process of certain plants
Biochemical Pathways
CIPC is degraded by certain bacteria, such as Bacillus licheniformis NKC-1 The organism degrades CIPC through its initial hydrolysis by CIPC hydrolase enzyme to yield 3-chloroaniline (3-CA) as a major metabolic productFurther, degradation of 4-chlorocatechol proceeded via ortho-ring cleavage through the maleylacetate process .
Pharmacokinetics
It is known that cipc is partially degraded in the environment under aerobic conditions and partially hydrolysed in water solution .
Result of Action
The result of CIPC’s action is the suppression of sprouting in certain plants, such as potatoes . It has also been used as a pre-emergence weed killer, indicating that it may prevent the growth of certain weeds .
Action Environment
The action of CIPC can be influenced by various environmental factors. For instance, its degradation in the environment can vary depending on the presence of aerobic conditions . Furthermore, the efficacy of CIPC as a pre-emergence weed killer can be influenced by factors such as the rate of application, depth of seeding, penetration of the chemical into the soil, and inherent tolerance of the species to the herbicide .
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYMATJMMKRYJJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)
![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)
![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892850.png)



![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2892858.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)



![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)